molecular formula C10H10N2O B1589495 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 202859-73-2

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1589495
M. Wt: 174.2 g/mol
InChI Key: BUPOQYUUGOFEAD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a cyclic organic compound that belongs to the imidazole family. It is a versatile compound with a wide range of applications in the field of organic synthesis, scientific research, and drug development.

Scientific Research Applications

  • Recent Advances in the Synthesis of Imidazoles

    • Summary of Application : This review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • Methods of Application : The review places an emphasis on the bonds constructed during the formation of the imidazole .
    • Results or Outcomes : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl …
    • Summary of Application : This research presents a method for the controllable synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results or Outcomes : The specific results or outcomes were not detailed in the search results .
  • Amide-functionalized Microporous Organic Polymer (Am-MOP)
    • Summary of Application : This research presents a method for the controllable synthesis of an amide-functionalized microporous organic polymer (Am-MOP) with a CO2 capacity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results or Outcomes : The Am-MOP has a CO2 capacity of 40 mL/g at 195 K and 1 bar .

Safety And Hazards

Future Directions

Research into benzimidazoles is ongoing, with many potential applications in medicine and other fields. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their potential biological activities, and their mechanisms of action1.


Please note that while this information is accurate for benzimidazoles in general, it may not apply to the specific compound “1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one”. For more specific information, further research would be needed.


properties

IUPAC Name

3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQYUUGOFEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441673
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

202859-73-2
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Choo, S Jeong, VS Hong, J Lee - Quantitative Bio-Science, 2022 - dbpia.co.kr
PIM proteins, which are proto-oncogenic serine/threonine kinases that are highly expressed in hematological malignancies and solid cancers, are potential molecular targets for …
Number of citations: 1 www.dbpia.co.kr

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